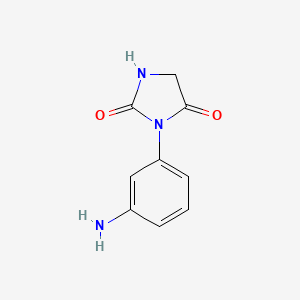

3-(3-Aminophenyl)imidazolidine-2,4-dione

Beschreibung

Significance of the Imidazolidine-2,4-dione Core Structure in Medicinal Chemistry

The imidazolidine-2,4-dione scaffold is considered a "privileged structure" in medicinal chemistry. This term is used to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets, thus serving as a versatile starting point for drug discovery. The importance of this core is underscored by its presence in a number of clinically approved drugs, including the anticonvulsant phenytoin, the antibacterial agent nitrofurantoin (B1679001), and the antiandrogen enzalutamide. princeton.edudrughunter.com

The structural features of the hydantoin (B18101) ring are key to its success. It possesses a rigid heterocyclic core which can appropriately position substituents in three-dimensional space to interact with biological receptors. The two carbonyl groups and the N-H groups can participate in hydrogen bonding, a fundamental interaction in drug-receptor binding. princeton.edu Furthermore, the synthetic tractability of the hydantoin core allows for the facile generation of diverse libraries of compounds for screening and optimization. princeton.edu Modifications can be readily made at the N-1, N-3, and C-5 positions, enabling a thorough exploration of the structure-activity relationship (SAR). nih.gov

Overview of the Pharmacological Spectrum of Imidazolidine-2,4-dione Derivatives

Derivatives of imidazolidine-2,4-dione have been shown to exhibit a remarkably broad range of pharmacological activities. This versatility has made the hydantoin scaffold a focal point of research in numerous therapeutic areas.

Anticancer Activity: A significant body of research has focused on the development of hydantoin derivatives as anticancer agents. drughunter.comresearchgate.net These compounds have been designed to target various mechanisms involved in cancer progression, including the inhibition of histone deacetylase (HDAC), modulation of B-cell lymphoma-2 (Bcl-2), interference with kinesin spindle proteins, inhibition of tubulin polymerization, and inhibition of the epidermal growth factor receptor (EGFR). researchgate.net

Anticonvulsant Activity: Historically, hydantoin derivatives have been prominent in the treatment of epilepsy. ffhdj.com Phenytoin is a classic example, and research continues to explore new derivatives with improved efficacy and side-effect profiles. ffhdj.comnih.gov

Antimicrobial Activity: The hydantoin scaffold has also been incorporated into molecules with antibacterial and antifungal properties. nih.gov For instance, some derivatives have shown inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli. nih.gov

Other Activities: Beyond these major areas, imidazolidine-2,4-dione derivatives have been investigated for a host of other potential therapeutic applications, including as anti-inflammatory, antidiabetic, and antiviral agents. drughunter.comresearchgate.net This wide spectrum of activity highlights the remarkable adaptability of the hydantoin core to interact with a diverse array of biological targets.

| Pharmacological Activity | Therapeutic Area | Examples of Investigated Targets/Mechanisms |

|---|---|---|

| Anticancer | Oncology | HDAC inhibition, Bcl-2 modulation, EGFR inhibition |

| Anticonvulsant | Neurology | Voltage-gated sodium channels |

| Antimicrobial | Infectious Diseases | Bacterial and fungal cell wall synthesis, other essential pathways |

| Anti-inflammatory | Immunology | Enzymes and signaling pathways involved in inflammation |

| Antidiabetic | Endocrinology | Enzymes and receptors involved in glucose metabolism |

Rationale for Research Focus on 3-(3-Aminophenyl)imidazolidine-2,4-dione Derivatives

The specific focus on this compound derivatives in academic research is driven by several key principles in medicinal chemistry. The introduction of an aryl group, in this case, a phenyl ring, at the N-3 position of the hydantoin scaffold is a common strategy to enhance the therapeutic potential of the molecule. This substitution can influence the compound's pharmacokinetic and pharmacodynamic properties.

The presence of the aminophenyl moiety is particularly significant. The amino group (-NH2) can serve as a hydrogen bond donor, providing an additional point of interaction with a biological target, which can lead to increased binding affinity and selectivity. nih.gov Furthermore, the amino group offers a reactive handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives through techniques like acylation or alkylation. This facilitates the exploration of structure-activity relationships and the optimization of lead compounds.

In essence, the 3-(3-aminophenyl) substituent is a strategic choice that combines the established therapeutic potential of the imidazolidine-2,4-dione core with the versatile and functionally important aminophenyl group. This combination provides a promising platform for the design and synthesis of novel drug candidates with potentially enhanced efficacy and selectivity for a variety of therapeutic targets. The rationale is to leverage the aminophenyl group as a key pharmacophoric element to improve target engagement and to enable further chemical diversification to optimize drug-like properties.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(3-aminophenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c10-6-2-1-3-7(4-6)12-8(13)5-11-9(12)14/h1-4H,5,10H2,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUYXOWPYURVSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)N1)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640703 | |

| Record name | 3-(3-Aminophenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702638-03-7 | |

| Record name | 3-(3-Aminophenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 3 Aminophenyl Imidazolidine 2,4 Dione and Its Analogues

Established Synthetic Pathways for Imidazolidine-2,4-dione Scaffolds

The foundational imidazolidine-2,4-dione (hydantoin) ring system can be constructed through several well-established synthetic routes, ranging from classical multicomponent reactions to more contemporary approaches that offer greater control over substitution patterns and reaction conditions.

Classical Hydantoin (B18101) Synthesis Routes (e.g., Urech method)

The Urech hydantoin synthesis, first reported in 1873, is a classical method for preparing hydantoins from α-amino acids. The reaction proceeds by treating an amino acid with potassium cyanate (B1221674) to form an intermediate hydantoic acid, which is subsequently cyclized under acidic conditions to yield the hydantoin. This method is particularly useful for synthesizing 5-substituted hydantoins, where the substituent is derived from the side chain of the starting amino acid. A general representation of the Urech synthesis is depicted below:

Scheme 1: General scheme of the Urech hydantoin synthesis.

| Reactants | Reagents | Product | Reference |

| α-Amino acid | 1. KOCN2. HCl | 5-Substituted hydantoin | cdnsciencepub.com |

Recent advancements have utilized microwave assistance to accelerate this one-pot, two-step synthesis from L-amino acids in water, highlighting the method's adaptability to greener chemistry principles. organic-chemistry.orgorganic-chemistry.org

Modern Approaches for Substituted Imidazolidine-2,4-diones

Contemporary organic synthesis has introduced more sophisticated and versatile methods for the preparation of substituted imidazolidine-2,4-diones, allowing for the construction of highly functionalized and stereochemically defined structures.

One notable modern approach involves the Tf₂O-mediated dual activation of Boc-protected dipeptidyl compounds. wikipedia.org This method allows for the single-step synthesis of highly substituted chiral hydantoins under mild conditions. The reaction proceeds through the dual activation of an amide and a tert-butyloxycarbonyl (Boc) protecting group by trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and pyridine. wikipedia.org

Scheme 2: Tf₂O-mediated dual activation for hydantoin synthesis.

| Starting Material | Reagents | Key Features | Reference |

| Boc-protected dipeptide | Tf₂O, pyridine | Mild conditions, single step, retains stereochemistry | wikipedia.org |

Other modern techniques include acylation and subsequent cyclization reactions. For instance, the reaction of α-amino amides with triphosgene (B27547) or carbonyldiimidazole provides a route to hydantoins. Additionally, copper-catalyzed N-arylation reactions have emerged as a powerful tool for introducing aryl substituents at the N-1 and N-3 positions of the hydantoin ring. nih.govresearchgate.net

One-Pot and Pseudo-Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) are highly efficient strategies for the synthesis of complex molecules like hydantoins from simple starting materials in a single synthetic operation. The Bucherer–Bergs reaction is a classic example of a multicomponent synthesis of 5,5-disubstituted hydantoins. researchgate.netlibretexts.org This reaction involves the treatment of a carbonyl compound (an aldehyde or a ketone) with ammonium (B1175870) carbonate and a cyanide source, such as potassium cyanide. researchgate.netlibretexts.org

Scheme 3: General scheme of the Bucherer-Bergs reaction.

| Reactants | Reagents | Product | Reference |

| Ketone or Aldehyde | KCN, (NH₄)₂CO₃ | 5,5-Disubstituted hydantoin | researchgate.netlibretexts.org |

Pseudo-multicomponent reactions have also been developed. For example, a one-pot, three-component sequential procedure for the synthesis of diversely substituted hydantoins has been reported, utilizing azides, isocyanates, and substituted α-halo-acetic carboxylic acids. nih.gov These methods offer significant advantages in terms of operational simplicity, time, and resource efficiency.

Targeted Synthesis of 3-Aminophenyl-Substituted Imidazolidine-2,4-dione Derivatives

The synthesis of 3-(3-aminophenyl)imidazolidine-2,4-dione specifically requires strategies that allow for the regioselective introduction of the 3-aminophenyl group at the N-3 position of the hydantoin ring.

Strategies for Introducing the Aminophenyl Moiety

A primary strategy for the synthesis of 3-arylhydantoins involves the reaction of an α-amino acid with an aryl isocyanate. In the context of this compound, this would involve the reaction of an appropriate amino acid, such as glycine, with 3-aminophenyl isocyanate. However, a more common and practical approach is to use a protected form of the aminophenyl group, such as a nitrophenyl group, which is later reduced. For example, the reaction of an α-amino acid with 3-nitrophenyl isocyanate would yield the corresponding 3-(3-nitrophenyl)hydantoin, which can then be reduced to the target 3-(3-aminophenyl)hydantoin using standard reducing agents like tin(II) chloride or catalytic hydrogenation.

Another powerful method for introducing the aminophenyl moiety is through modern cross-coupling reactions. The Ullmann condensation and the Buchwald-Hartwig amination are prominent examples of reactions that can form C-N bonds between an aryl halide and an amine or amide. wikipedia.orgwikipedia.org For the synthesis of this compound, this could involve the copper-catalyzed Ullmann-type reaction of a pre-formed hydantoin with a 3-haloaniline derivative or a palladium-catalyzed Buchwald-Hartwig amination. Copper-catalyzed N-arylation of hydantoins using diaryliodonium salts has also been shown to be an effective method for regioselective N-3 arylation. nih.gov

| Reaction Type | Coupling Partners | Catalyst | Key Features | Reference |

| Isocyanate Addition | α-Amino acid + 3-Nitrophenyl isocyanate | - | Followed by reduction of the nitro group | mdpi.com |

| Ullmann Condensation | Hydantoin + 3-Haloaniline | Copper | High temperatures often required | wikipedia.org |

| Buchwald-Hartwig Amination | Hydantoin + 3-Haloaniline | Palladium | Milder conditions than Ullmann | wikipedia.org |

| Copper-Catalyzed N-Arylation | Hydantoin + Aryl(trimethoxyphenyl)iodonium tosylate | Copper salt | Regioselective N-3 arylation | nih.gov |

Synthesis of Related Aminophenyl Imidazolidine-2,4-dione Analogues

The synthetic methodologies described above are versatile and can be applied to the synthesis of a wide range of aminophenyl imidazolidine-2,4-dione analogues. For instance, by varying the starting α-amino acid in the reaction with 3-nitrophenyl isocyanate, a library of 5-substituted-3-(3-aminophenyl)imidazolidine-2,4-diones can be generated. Similarly, employing different substituted aminophenyl isocyanates or aminophenyl halides in the respective synthetic routes allows for the introduction of various substitution patterns on the phenyl ring.

One-pot syntheses of 3-substituted 5,5-diphenyl imidazolidine-2,4-diones have been reported, including a derivative with a 4-aminophenyl group at the N-3 position, which was obtained from the reaction of p-chloroaniline or p-bromoaniline with 5,5-diphenylhydantoin. researchgate.net This demonstrates the feasibility of nucleophilic substitution reactions for the synthesis of such analogues.

Furthermore, the synthesis of 3-amino-5,5-di-phenyl-imidazolidine-2,4-dione has been reported, showcasing the preparation of hydantoins with an amino group directly attached to the N-3 position. nih.gov While not an aminophenyl derivative, the synthetic principles can be adapted for the synthesis of more complex analogues.

The versatility of these synthetic routes allows for the generation of a diverse library of aminophenyl imidazolidine-2,4-dione analogues for various research applications.

Optimization of Reaction Conditions and Yields

The synthesis of imidazolidine-2,4-dione (hydantoin) derivatives involves meticulous optimization of reaction conditions to maximize product yields. The successful synthesis of these heterocyclic compounds is highly dependent on factors such as the choice of solvent, reaction temperature, duration, and the molar ratio of reactants.

General strategies for optimizing the synthesis of related heterocyclic structures often involve screening a variety of solvents. For instance, in multi-component reactions for synthesizing nitrogen-containing heterocycles, solvents like ethanol, methanol, acetonitrile, tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) are commonly tested. researchgate.net The temperature is another critical parameter; reactions that yield only trace amounts of product at room temperature can see significant yield improvements when conducted at reflux temperatures. researchgate.net In one such optimization study, DMF at reflux was identified as the optimal condition, resulting in a product yield of 80%. researchgate.net

Microwave-assisted synthesis has also emerged as an effective technique, where parameters such as the molar ratio of reagents, temperature, and reaction time are fine-tuned to achieve maximal yields in shorter durations. mdpi.com

The yields for specific imidazolidine-2,4-dione analogues highlight the outcome of such optimizations. For example, 3-amino-5-methyl-5-(4-pyridyl)hydantoin was synthesized with a yield of 61% after purification. nih.gov A different study focusing on the synthesis of (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione reported a yield of 77.5%. mdpi.com These examples underscore the importance of tailored reaction conditions to achieve efficient synthesis of the target molecules.

Characterization of Synthesized this compound Derivatives

The structural confirmation and purity assessment of newly synthesized this compound derivatives are established through a combination of spectroscopic methods and elemental analysis. These techniques provide unambiguous evidence of the molecular structure.

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry, Ultraviolet-Visible)

Spectroscopic analysis is fundamental to the characterization of imidazolidine-2,4-dione derivatives, providing detailed information about their atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of these compounds. The chemical shifts, multiplicity, and integration of proton signals in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the assignment of each atom within the molecule.

For example, the ¹H NMR spectrum of the analogue (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione in a suitable solvent like DMSO-d⁶ shows distinct signals corresponding to different protons: a singlet for the methyl group (Ar-CH₃), a singlet for the proton at the 5th position of the hydantoin ring (C5-H), a multiplet for the aromatic protons, and a singlet for the amine proton (NH). mdpi.com The ¹³C NMR spectrum provides complementary information, showing characteristic peaks for the methyl carbon, the C5 carbon, aromatic carbons, and the two carbonyl carbons (C2 and C4) of the imidazolidine (B613845) ring. mdpi.com

Another analogue, 3-amino-5-methyl-5-(4-pyridyl)hydantoin, displays characteristic ¹H NMR signals for the N(1)-H proton, the aromatic protons of the pyridyl group, the amino (NH₂) protons, and the methyl (CH₃) protons. nih.gov

Interactive Table: ¹H and ¹³C NMR Data for Representative Imidazolidine-2,4-dione Analogues

| Compound Name | Nucleus | Chemical Shift (δ ppm) | Assignment | Reference |

| (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione | ¹H | 2.49 (s) | Ar-CH₃ | mdpi.com |

| ¹H | 5.52 (s) | C5-H | mdpi.com | |

| ¹H | 7.41–7.71 (m) | Aromatic-H | mdpi.com | |

| ¹H | 9.21 (s) | NH | mdpi.com | |

| ¹³C | 21.1 | CH₃ | mdpi.com | |

| ¹³C | 60.2 | C5 | mdpi.com | |

| ¹³C | 127.2–138.4 | Aromatic-C | mdpi.com | |

| ¹³C | 156.2 | C4 (C=O) | mdpi.com | |

| ¹³C | 172.3 | C2 (C=O) | mdpi.com | |

| 3-amino-5-methyl-5-(4-pyridyl)hydantoin | ¹H | 1.66 (s, 3H) | CH₃ | nih.gov |

| ¹H | 4.80 (s, 2H) | NH₂ | nih.gov | |

| ¹H | 7.50 (d, J=7 Hz, 2H) | Pyridyl H-3, H-5 | nih.gov | |

| ¹H | 8.59 (d, J=7 Hz, 2H) | Pyridyl H-2, H-6 | nih.gov | |

| ¹H | 8.95 (s, 1H) | N(1)-H | nih.gov |

s = singlet, d = doublet, m = multiplet

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule. The imidazolidine-2,4-dione core is characterized by strong absorption bands corresponding to the stretching vibrations of the N-H and carbonyl (C=O) groups. mdpi.com The N-H stretching vibrations typically appear in the range of 3100-3300 cm⁻¹. The carbonyl groups give rise to strong, distinct peaks in the 1700-1780 cm⁻¹ region. nih.govmdpi.com

Interactive Table: Key IR Absorption Data for Representative Imidazolidine-2,4-dione Analogues

| Compound Name | Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

| (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione | 3236 | N-H stretch | mdpi.com |

| 2921 | C-H stretch (methyl) | mdpi.com | |

| 1715 | C=O stretch | mdpi.com | |

| 3-amino-5-methyl-5-(4-pyridyl)hydantoin | 3314.0, 3276.0 | N-H stretches | nih.gov |

| 1766.9, 1713.0 | C=O stretches | nih.gov |

Mass Spectrometry (MS) Mass spectrometry is employed to determine the molecular weight of the synthesized compounds and to study their fragmentation patterns, which further corroborates the proposed structure. The molecular ion peak [M]⁺ in the mass spectrum corresponds to the molecular weight of the compound. mdpi.com For instance, the fragmentation pattern for 3-phenyl-5-(4-methylphenyl)-imidazolidin-2,4-dione supports its proposed structure. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is used to study the chromophoric systems, such as the phenyl ring and the dione (B5365651) structure. dntb.gov.ua

Elemental Analysis

Elemental analysis is a crucial technique used to determine the empirical formula of a synthesized compound. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's composition and purity. nih.gov

For the analogue 3-amino-5-methyl-5-(4-pyridyl)hydantoin (C₉H₁₀N₄O₂), the elemental analysis results were in close agreement with the calculated values, confirming its elemental composition. nih.gov

Interactive Table: Elemental Analysis Data for a Representative Analogue

| Compound Name | Formula | Element | Calculated (%) | Found (%) | Reference |

| 3-amino-5-methyl-5-(4-pyridyl)hydantoin | C₉H₁₀N₄O₂ | C | 52.42 | 52.23 | nih.gov |

| H | 4.89 | 4.46 | nih.gov | ||

| N | 27.17 | 26.83 | nih.gov |

Structure Activity Relationship Sar Investigations of 3 3 Aminophenyl Imidazolidine 2,4 Dione Derivatives

Positional and Substituent Effects on Biological Activity

The biological activity of 3-(3-aminophenyl)imidazolidine-2,4-dione derivatives is highly sensitive to the nature and position of substituents on the phenyl ring and the imidazolidine-2,4-dione core. Studies on various classes of imidazolidine-2,4-dione derivatives, such as those targeting the androgen receptor or enzymes like protein tyrosine phosphatase 1B (PTP1B), have provided valuable insights into these relationships. nih.govrsc.org

The position of the amino group on the phenyl ring is a critical determinant of activity. While the 3-amino configuration is the focus, hypothetical shifts to the 2- or 4-position would significantly alter the molecule's electronic distribution and its ability to form key interactions with biological targets. For instance, in the context of androgen receptor antagonists, the substitution pattern on the aromatic ring is crucial for high affinity. nih.gov

Substituents on the phenyl ring can modulate activity through steric, electronic, and hydrophobic effects. For instance, in the development of PTP1B inhibitors, 3D-QSAR studies have revealed that bulky substituents at certain positions can enhance inhibitory activity. nih.gov Conversely, the introduction of hydrophilic groups at other positions can also be beneficial. rsc.org The electronic nature of the substituent, whether electron-donating or electron-withdrawing, also plays a pivotal role. In many non-steroidal androgen receptor antagonists, an electron-withdrawing group on the phenyl ring is a common feature. nih.gov

| Scaffold Position | Substituent/Modification | Observed Effect on Biological Activity | Potential Target Class |

|---|---|---|---|

| Phenyl Ring (R1) | Electron-withdrawing groups (e.g., -NO2, -CN) | Often increases potency. nih.gov | Androgen Receptor Antagonists |

| Phenyl Ring (R2) | Bulky, hydrophobic groups | Can enhance binding affinity. nih.gov | Enzyme Inhibitors (e.g., PTP1B) |

| Phenyl Ring (R3) | Hydrophilic groups (e.g., -OH, -COOH) | May improve selectivity and pharmacokinetic properties. rsc.org | Enzyme Inhibitors (e.g., PTP1B) |

| Imidazolidine-2,4-dione C-5 | Disubstitution (e.g., 5,5-diphenyl) | Confers a wide range of activities including anticonvulsant and antitumor. researchgate.net | Various CNS and oncology targets |

| Imidazolidine-2,4-dione C-5 | Spirocyclic systems | Can enhance potency by constraining conformation. | Various enzyme and receptor targets |

Influence of Stereochemistry and Conformational Features on Bioactivity

Stereochemistry plays a crucial role in the biological activity of many chiral compounds, and derivatives of this compound are no exception, particularly when a stereocenter is introduced, often at the C-5 position of the heterocyclic ring. The spatial arrangement of substituents can dictate the molecule's ability to fit into a specific binding pocket of a receptor or enzyme. nih.gov

For many biologically active molecules, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even produce undesirable side effects. nih.gov In the case of imidazolidine-2,4-dione derivatives, the stereochemistry at C-5 can significantly influence their potency. For instance, in a series of androgen receptor antagonists, the chirality of the molecule was found to be a key factor in determining its antagonistic activity. nih.gov

| Structural Feature | Description | Impact on Bioactivity |

|---|---|---|

| Stereocenter at C-5 | Introduction of a chiral center at the C-5 position of the imidazolidine-2,4-dione ring. | Different enantiomers can exhibit significantly different potencies and efficacies. nih.gov |

| Dihedral Angle | The rotational angle between the phenyl ring and the imidazolidine-2,4-dione ring. | Affects the overall molecular shape and the orientation of substituents for target interaction. nih.gov |

| Ring Conformation | The puckering of the five-membered imidazolidine-2,4-dione ring. | Can influence the relative positioning of substituents at C-5 and N-3. |

Pharmacophore Elucidation and Bioisosteric Replacements

A pharmacophore model for a class of compounds defines the essential three-dimensional arrangement of functional groups required for biological activity. For derivatives of this compound, the key pharmacophoric features generally include a hydrogen bond donor (the amino group), a hydrogen bond acceptor (the carbonyl groups of the dione), and an aromatic region (the phenyl ring). The precise arrangement and nature of these features can be refined based on the specific biological target. mdpi.com

For instance, in the context of enzyme inhibition, the imidazolidine-2,4-dione ring can act as a scaffold to present other functional groups for interaction with the active site. The two carbonyl groups can act as hydrogen bond acceptors, while the N-1 and N-3 positions can be substituted to modulate properties or introduce further interactions. The 3-aminophenyl group provides a crucial hydrogen bond donor and an aromatic surface for π-π stacking or hydrophobic interactions.

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modify the properties of a lead compound while retaining its biological activity. u-tokyo.ac.jp In the case of this compound, various bioisosteric replacements can be envisioned. The amino group, for example, could be replaced by other hydrogen bond donors like a hydroxyl group or a thiol group, though this would significantly alter the basicity and electronic properties. u-tokyo.ac.jp

The imidazolidine-2,4-dione ring itself can be considered a bioisostere of other five-membered heterocyclic systems. For example, replacing one of the carbonyl oxygens with a sulfur atom to give a 2-thioxoimidazolidin-4-one can modulate the electronic properties and hydrogen bonding capacity of the ring, which has been shown to be effective in some series of androgen receptor antagonists. ucla.edu Similarly, the entire imidazolidine-2,4-dione moiety can be replaced by other scaffolds that maintain the correct spatial orientation of the key pharmacophoric features.

| Pharmacophoric Feature | Functional Group | Potential Bioisosteric Replacement(s) |

|---|---|---|

| Hydrogen Bond Donor | 3-Amino group (-NH2) | Hydroxyl (-OH), Thiol (-SH), Methylamino (-NHCH3) u-tokyo.ac.jp |

| Hydrogen Bond Acceptor | Carbonyl groups (C=O) | Thiocarbonyl (C=S), Sulfonyl (SO2) ucla.edu |

| Aromatic/Hydrophobic Region | Phenyl ring | Pyridyl, Thienyl, Naphthyl |

| Core Scaffold | Imidazolidine-2,4-dione | Thiazolidinedione, Oxazolidinedione, Pyrrolidinedione |

Rational Design Principles for Modulating Activity Profiles

Based on the SAR investigations of this compound and related compounds, several rational design principles can be formulated to guide the development of new derivatives with improved activity profiles. These principles integrate the understanding of positional effects, stereochemistry, and pharmacophoric requirements.

A primary principle is the optimization of substituents on the phenyl ring. Depending on the target, the introduction of specific electron-withdrawing or electron-donating groups can enhance potency. Furthermore, the strategic placement of bulky or hydrophilic groups can improve binding affinity and selectivity. nih.govrsc.org For example, 3D-QSAR models can be employed to predict the impact of different substituents and guide the synthesis of more potent analogues. nih.gov

Another key design strategy involves the modulation of the C-5 position of the imidazolidine-2,4-dione ring. The introduction of specific substituents at this position can be used to probe for additional binding interactions within the target's active site. Creating spirocyclic derivatives at C-5 can also be a valuable approach to constrain the conformation of the molecule and potentially increase affinity by reducing the entropic penalty of binding.

The application of bioisosterism provides a rational approach to overcoming issues with metabolism, toxicity, or physicochemical properties. Replacing labile functional groups with more stable bioisosteres can lead to compounds with improved pharmacokinetic profiles. u-tokyo.ac.jp For instance, if the amino group is found to be a site of metabolic instability, it could be replaced by a more robust bioisostere that maintains the necessary hydrogen bonding interactions.

Finally, computational methods such as molecular docking and pharmacophore modeling are invaluable tools in the rational design process. mdpi.com These methods can be used to visualize how derivatives of this compound bind to their target and to predict the affinity of novel, unsynthesized compounds. This in silico screening can help prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process.

Pharmacological and Biological Activity Profiling of 3 3 Aminophenyl Imidazolidine 2,4 Dione Derivatives

Antimicrobial Activity Studies

Imidazolidine-2,4-dione derivatives have been a subject of interest in the search for new antimicrobial agents. These compounds have been evaluated against a variety of pathogenic microorganisms, demonstrating a range of activities that are influenced by their structural modifications.

Antibacterial Spectrum and Efficacy (e.g., against Mycobacterium tuberculosis, Gram-positive, and Gram-negative bacteria)

Derivatives of the imidazolidine-2,4-dione scaffold have shown varied levels of antibacterial activity. Studies have demonstrated that these compounds can be effective against both Gram-positive and Gram-negative bacteria. For instance, a series of 5-arylideneimidazolidine-2,4-dione derivatives with a piperazine moiety at the N-3 position were synthesized and evaluated for their ability to chemosensitize Methicillin-resistant Staphylococcus aureus (MRSA). While the compounds themselves did not show direct antibacterial action at the tested concentrations, some derivatives significantly reduced the minimum inhibitory concentration (MIC) of oxacillin against a highly resistant MRSA strain.

The antibacterial efficacy of these derivatives is often structure-dependent, with different substituents on the imidazolidine-2,4-dione ring influencing their spectrum of activity and potency.

Table 1: Examples of Antibacterial Activity of Imidazolidine-2,4-dione Derivatives

| Derivative Type | Bacterial Strain | Activity |

|---|---|---|

| 5-arylideneimidazolidine-2,4-dione with piperazine | Methicillin-resistant Staphylococcus aureus (MRSA) | Potentiation of oxacillin activity (4-32-fold reduction in MIC) researchgate.net |

Antifungal Spectrum and Efficacy

The antifungal potential of imidazolidine-2,4-dione derivatives has also been explored. Research has indicated that some of these compounds exhibit activity against various fungal pathogens. For example, certain 2-(1H-hetero-1-yl)-N-(5-methyl-4-oxo-2-arylthiazolidin-3-yl)acetamide derivatives, which contain a related thiazolidinone core, were screened for their antifungal activity against Aspergillus niger. latamjpharm.org While these specific compounds showed less activity than the standard drug, it highlights the exploration of this class of heterocycles for antifungal properties. The efficacy and spectrum of antifungal activity are largely dependent on the specific chemical modifications of the imidazolidine-2,4-dione structure.

Methodologies for In Vitro Antimicrobial Assessment (e.g., inhibition zone technique, disk diffusion, broth microdilution)

The antimicrobial activity of imidazolidine-2,4-dione derivatives is typically evaluated using standardized in vitro methods to determine their efficacy against various microorganisms. These methods are crucial for screening new compounds and quantifying their antimicrobial potential.

Disk Diffusion Method: This technique involves placing paper discs impregnated with the test compound onto an agar plate that has been uniformly inoculated with a specific microorganism. nih.govnih.gov The plate is then incubated, and the antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the disc where microbial growth is prevented). This method is widely used for preliminary screening of antimicrobial agents.

Broth Microdilution Method: This is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. nih.govnih.gov The MIC is the lowest concentration of the compound that inhibits the visible growth of a microorganism. The method involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. After incubation, the wells are visually inspected for turbidity, and the MIC is determined. This method is considered a gold standard for susceptibility testing. nih.govresearchgate.net

Agar Dilution Method: Similar to the broth dilution method, the agar dilution technique is used to determine the MIC of a compound. nih.govresearchgate.net In this method, the antimicrobial agent is incorporated into the agar medium at various concentrations. The agar is then poured into petri dishes, and a standardized inoculum of the microorganism is spotted onto the surface of the agar. After incubation, the MIC is recorded as the lowest concentration of the compound that inhibits the growth of the microorganism.

These methodologies provide essential data on the antimicrobial spectrum and potency of new imidazolidine-2,4-dione derivatives, guiding further drug development efforts.

Anticancer Activity Evaluations

The imidazolidine-2,4-dione scaffold has emerged as a promising pharmacophore in the design of novel anticancer agents. Derivatives of this heterocyclic system have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, with research also focusing on elucidating their mechanisms of action.

Cytotoxicity against Specific Cancer Cell Lines (e.g., MCF-7, HepG2)

While specific cytotoxic data for 3-(3-Aminophenyl)imidazolidine-2,4-dione against MCF-7 (human breast adenocarcinoma) and HepG2 (human liver carcinoma) cell lines are limited in the available literature, related structures have been investigated. For instance, pyrazolidine-3,5-dione derivatives have been studied for their anticancer effects on MCF-7 cells.

The cytotoxic activity of these compounds is highly dependent on the nature and position of substituents on the imidazolidine-2,4-dione ring.

Table 2: Examples of Cytotoxic Activity of Related Heterocyclic Compounds

| Compound Class | Cancer Cell Line | Activity |

|---|

Exploration of Antitumor Mechanisms (e.g., histone deacetylase inhibition, modulation of B-cell lymphoma-2, interference with kinesin spindle proteins, inhibition of tubulin polymerization, epidermal growth factor receptor inhibition)

Researchers have explored various mechanisms through which imidazolidine-2,4-dione derivatives may exert their antitumor effects.

Modulation of B-cell lymphoma-2 (Bcl-2): The anti-apoptotic Bcl-2 family of proteins are key regulators of programmed cell death and are often overexpressed in cancer cells, contributing to their survival. The imidazolidine-2,4-dione scaffold has been utilized as a template for the design of Bcl-2 inhibitors. By binding to and inhibiting the function of anti-apoptotic Bcl-2 proteins, these derivatives can promote apoptosis in cancer cells.

Other potential mechanisms, while not directly linked to this compound in the available literature, are areas of active investigation for related heterocyclic compounds in cancer therapy:

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis. While some nitrogen-containing heterocyclic compounds have been identified as HDAC inhibitors, specific evidence for this compound is yet to be established.

Interference with Kinesin Spindle Proteins (KSP): KSPs are motor proteins essential for the formation of the bipolar mitotic spindle during cell division. Inhibition of KSP leads to mitotic arrest and subsequent apoptosis in proliferating cancer cells. This mechanism is a target for several small molecule inhibitors in development.

Inhibition of Tubulin Polymerization: Tubulin is the protein subunit of microtubules, which are critical components of the cytoskeleton and the mitotic spindle. Agents that interfere with tubulin polymerization can disrupt cell division and induce apoptosis. This is a well-established mechanism for many successful anticancer drugs.

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that, when overactivated, can drive tumor cell proliferation, survival, and metastasis. Inhibition of EGFR signaling is a key strategy in targeted cancer therapy.

Further research is required to fully elucidate the specific antitumor mechanisms of this compound and its derivatives.

Anti-inflammatory Activity Assessments

Derivatives of the imidazolidine-2,4-dione scaffold have been investigated for their potential to mitigate inflammatory processes. Research in this area has utilized preclinical models to evaluate their efficacy and mechanisms of action, focusing on their ability to reduce inflammation and modulate key signaling molecules involved in the inflammatory cascade.

In Vivo Anti-inflammatory Models (Preclinical)

The anti-inflammatory potential of various heterocyclic compounds, including derivatives related to the imidazolidine-2,4-dione structure, has been assessed using established preclinical models. A common and reliable method is the carrageenan-induced paw edema model in rats. researchgate.netmdpi.com This model is widely used for the preliminary screening of anti-inflammatory drugs because it involves multiple mediators and is sensitive to cyclooxygenase (COX) inhibitors. mdpi.com

In this model, inflammation is induced by injecting carrageenan into the subplantar tissue of the rat's paw, leading to a measurable increase in paw volume (edema). The response is typically biphasic, allowing for the study of different phases of inflammation. mdpi.com For instance, studies on thiazolidine-2,4-dione analogs, a structurally related class of compounds, demonstrated significant inhibition of paw edema after oral administration. researchgate.net In one such study, compounds (E)-5-(4-isobutylbenzylidene)thiazolidine-2,4-dione (AW 01) and (E)-5-(2-hydroxybenzylidene)thiazolidine-2,4-dione (AW 05) were administered orally and showed a significant reduction in edema. researchgate.net Another model, the croton oil-induced mouse ear edema test, has also been employed to evaluate the topical anti-inflammatory effects of these derivatives. researchgate.net

The formalin-induced paw edema model, which has a close resemblance to human arthritis, is another valuable tool for assessing chronic anti-inflammatory effects. mdpi.com These in vivo assessments are critical for establishing the anti-inflammatory efficacy of new chemical entities before they can be considered for further development.

Modulation of Inflammatory Mediators (e.g., TNF-α, IL-1β)

The mechanism behind the anti-inflammatory activity of these compounds often involves the modulation of pro-inflammatory cytokines. Tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) are central mediators in the inflammatory cascade. nih.govnih.gov Elevated levels of these cytokines are associated with various inflammatory conditions. nih.gov

Research has shown that certain compounds can significantly downregulate the gene expression of these inflammatory markers. For example, in studies on hyperlipidemia-associated inflammation, novel carboxamide compounds demonstrated a significant downregulation of IL-1β and TNF-α. nih.gov IL-1β plays a crucial role by promoting the formation of atherosclerotic plaques and enhancing the expression of other inflammatory molecules like IL-6 and adhesion molecules (ICAM-1, VCAM-1). nih.gov Compounds that inhibit IL-1β can therefore disrupt this inflammatory cascade. Similarly, TNF-α is a key protein in the progression of inflammation and immune responses. nih.gov The ability of certain derivatives to reduce the expression of TNF-α highlights their potential as anti-inflammatory agents. nih.govnih.gov The modulation of these critical cytokines represents a key therapeutic strategy for controlling inflammation.

Antidiabetic Activity Research

Imidazolidine-2,4-dione derivatives have emerged as a promising class of compounds in the search for new treatments for type 2 diabetes mellitus. Their potential is being explored through various mechanisms, including the inhibition of specific enzymes and evaluation in preclinical models of hyperglycemia.

Potential as Antidiabetic Agents (e.g., PTP1B Inhibition)

One of the key targets for treating type 2 diabetes is Protein Tyrosine Phosphatase-1B (PTP1B). nih.gov This enzyme acts as a negative regulator in both insulin (B600854) and leptin signaling pathways. nih.gov Inhibiting PTP1B can enhance insulin sensitivity, making it an attractive strategy for managing hyperglycemia. nih.gov

A series of imidazolidine-2,4-dione derivatives has been specifically designed and synthesized to act as selective PTP1B inhibitors. nih.gov Through a "core hopping" approach, researchers have identified compounds that show inhibitory activity against PTP1B. nih.gov The selectivity of these inhibitors is crucial, as PTP1B shares high homology with other protein tyrosine phosphatases, and non-selective inhibition could lead to unwanted side effects. nih.gov Molecular dynamics simulations and binding free energy calculations have been used to understand how these compounds interact with the PTP1B active site, providing a basis for designing more potent and selective inhibitors. nih.gov The development of such compounds may offer a new avenue for effective diabetes treatment. nih.govnih.gov

In Vivo Antihyperglycemic Models (Preclinical)

The antihyperglycemic effects of imidazolidine-2,4-dione derivatives and related compounds have been validated in several preclinical in vivo models. A frequently used model is the alloxan-induced diabetic rat model. researchgate.net Alloxan is a chemical that selectively destroys insulin-producing beta cells in the pancreas, leading to hyperglycemia. In studies using this model, new 3-arylsulfonylimidazolidine-2,4-diones were synthesized and evaluated. One compound, in particular, showed an excellent reduction in blood glucose levels, with its activity being comparable to the standard antidiabetic drug, glipizide. researchgate.net

Another common model involves the use of streptozotocin (STZ) to induce diabetes in rodents. nih.gov Thiazolidinedione (TZD) derivatives, which are structurally related to imidazolidine-2,4-diones, have been tested in STZ-induced diabetic male Wistar rats, demonstrating the ability to generate euglycemia (normal blood glucose levels) after a period of treatment. nih.gov Additionally, the sucrose-loaded model (SLM) in rats has been used to screen for hypoglycemic activity, where some derivatives showed substantial antihyperglycemic effects. mdpi.com More recently, obesity-induced zebrafish models have also been employed to assess the antihyperglycemic and antihyperlipidemic effects of these compounds, showing that they can effectively restore normal glucose and triglyceride levels. nih.govresearchgate.net

Table 1: In Vivo Antihyperglycemic Activity of Selected Imidazolidine-2,4-dione and Thiazolidinedione Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Model | Key Findings | Reference Drug |

|---|---|---|---|

| 3-Arylsulfonylimidazolidine-2,4-diones | Alloxan-induced diabetic rats | Compound 2a showed excellent activity; comparable to the standard drug. | Glipizide |

| 1,3-Thiazolidine-2,4-dione derivatives | Streptozotocin-induced diabetic rats | Compound C40 generated euglycemia by the end of the treatment. | Pioglitazone |

| Thiazolidine-2,4-dione derivatives | Sucrose-loaded model (SLM) rats | Compounds ad1, ad2, and ad3 showed substantial antihyperglycemic activity. | Metformin |

| Thiazolidinedione-linked hybrids | Obesity-induced zebrafish | Hybrids 8 and 11 effectively restored glucose and triglyceride levels to normal. | Not specified |

Anticonvulsant Activity Investigations

Derivatives of imidazolidine-2,4-dione, a core structure found in the established anticonvulsant drug phenytoin, have been a subject of extensive research for new antiepileptic agents. jpionline.orgnih.gov These investigations aim to develop compounds with a broad spectrum of activity and potentially improved safety profiles.

The anticonvulsant properties of these derivatives are typically evaluated using a battery of standard preclinical models. The maximal electroshock (MES) test is widely used to identify compounds effective against generalized tonic-clonic seizures. The subcutaneous pentylenetetrazole (scPTZ) test helps identify agents that can raise the seizure threshold and are potentially effective against absence seizures. nih.govmdpi.combiointerfaceresearch.com Another important model is the 6 Hz psychomotor seizure test, which is considered a model for therapy-resistant partial seizures. nih.govmdpi.com

In one study, a series of 1-[3-(4-aminophenyl)-3-oxopropanoyl]-5,5-diphenylimidazolidine-2,4-dione derivatives was synthesized and screened using a strychnine-induced convulsion model. jpionline.org Another study focused on hybrid compounds combining the imidazolidin-2,4-dione and morpholine rings. nih.gov The most promising compound from this series, 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione (compound 19), demonstrated a broader range of anticonvulsant activity than the reference drugs phenytoin and levetiracetam in the MES and 6 Hz tests. nih.gov Compound 23, 3-(morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione, also showed efficacy comparable to phenytoin. nih.gov These findings underscore the potential of the imidazolidine-2,4-dione scaffold as a foundational structure for developing novel anticonvulsant drugs. nih.govresearchgate.net

Table 2: Anticonvulsant Activity of Selected Imidazolidine-2,4-dione Derivatives This table is interactive. You can sort and filter the data.

| Compound | Test Model(s) | Key Findings | Reference Drug(s) |

|---|---|---|---|

| 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione (19) | MES, 6 Hz (32 & 44 mA) | Broader anticonvulsant activity than reference drugs. | Phenytoin, Levetiracetam |

| 3-(morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione (23) | 6 Hz (32 mA) | Similar anticonvulsant efficacy to phenytoin. | Phenytoin, Levetiracetam |

| 1-[3-(4-aminophenyl)-3-oxopropanoyl]-5,5-diphenylimidazolidine-2,4-dione derivatives (AC7, AC8) | Strychnine-induced convulsions | Showed protection against induced seizures. | Not specified |

Preclinical Evaluation Models for Anticonvulsant Efficacy (e.g., strychnine-induced epilepsy)

Derivatives of this compound have demonstrated notable anticonvulsant effects in preclinical studies. Specifically, the anticonvulsant potential of 1-[3-(4-aminophenyl)-3-oxopropanoyl]-5,5-diphenylimidazolidine-2,4-dione derivatives has been evaluated using the strychnine-induced convulsion model in Wistar rats. jpionline.org Strychnine is a potent convulsant that acts by antagonizing the inhibitory neurotransmitter glycine at its receptors in the spinal cord and brainstem. The ability of a compound to counteract strychnine-induced seizures suggests a potential mechanism of action involving the glycinergic system or other downstream pathways that modulate neuronal excitability.

In one study, newly synthesized derivatives of 1-[3-(4-aminophenyl)-3-oxopropanoyl]-5,5-diphenylimidazolidine-2,4-dione were screened for their ability to protect against seizures induced by strychnine. jpionline.org The results indicated that these compounds are effective against tonic-clonic (grand mal) generalized seizures. jpionline.org Notably, derivatives containing an aromatic group showed varying degrees of protection at different dose levels. jpionline.org

Another study focused on the synthesis and characterization of 3-(3-Aminophenyl)-1-[3-(2-Hydroxyphenyl)-3-Oxopropanoyl]-5,5-Diphenylimidazolidine-2,4-Dione derivatives and their ability to attenuate strychnine-induced epilepsy in experimental rats. This research further supports the potential of this chemical scaffold in the development of new anticonvulsant agents.

The table below summarizes the anticonvulsant activity of selected 1-[3-(4-aminophenyl)-3-oxopropanoyl]-5,5-diphenylimidazolidine-2,4-dione derivatives in the strychnine-induced convulsion model.

| Compound | Dose (mg/kg) | Protection against Strychnine-Induced Seizures |

| AC7 | 30 | Less protection |

| AC8 | 30 | Less protection |

Table 1: Anticonvulsant Activity of Selected Derivatives

Neurobiological Modulation (e.g., GABAergic System)

The neurobiological mechanisms underlying the anticonvulsant effects of this compound derivatives are still under investigation. However, the structural similarity of the imidazolidine-2,4-dione core to known anticonvulsants like phenytoin suggests potential interactions with voltage-gated sodium channels. Furthermore, modulation of the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system, is a common mechanism for many antiepileptic drugs.

While direct evidence for the interaction of this compound derivatives with the GABAergic system is limited, studies on other heterocyclic compounds provide some insights. For instance, in vitro binding studies of 3-(morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione, a related compound, showed weak inhibition of sodium and calcium channels, while another derivative, 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione, did not exhibit this effect. nih.gov Research on quinazoline derivatives has demonstrated a high affinity for the GABA-A receptor, suggesting that this receptor complex could be a target for various heterocyclic anticonvulsants. nih.gov The GABA-A receptor is a ligand-gated ion channel that, upon activation by GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and reduced excitability. nih.gov Positive allosteric modulators of the GABA-A receptor, such as benzodiazepines, enhance the action of GABA and are potent anticonvulsants. nih.gov Further research is needed to elucidate the specific molecular targets and the precise role, if any, of the GABAergic system in the anticonvulsant activity of this compound derivatives.

Other Investigated Biological Activities

Antiviral Properties

The imidazolidine-2,4-dione scaffold has been identified as a promising framework for the development of antiviral agents. scispace.comscialert.net This class of compounds has shown activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and enteroviruses. scispace.com The antiviral mechanism of action for some imidazolidine-2,4-dione derivatives involves the inhibition of key viral enzymes, such as HIV reverse transcriptase. scialert.net

Structure-activity relationship studies of related imidazole-2-thione derivatives have indicated that the nature and position of substituents on the anilino ring significantly influence the antiviral potency and spectrum of activity. scispace.comscialert.net Notably, meta-substituted anilino derivatives were reported to be among the most active compounds. scispace.comscialert.net This finding is particularly relevant to this compound, which possesses a meta-amino substitution on the phenyl ring. While specific antiviral data for this compound derivatives are not yet widely available, the existing literature on related compounds suggests that this chemical moiety warrants further investigation for its potential antiviral properties.

Antinociceptive Effects

Several studies have highlighted the antinociceptive (pain-relieving) properties of imidazolidine-2,4-dione derivatives. mdpi.commdpi.comnih.gov The structural similarity to the anticonvulsant drug phenytoin, which is also used in the management of neuropathic pain, has prompted the investigation of these compounds in various pain models. mdpi.comnih.gov

One study investigated the psychopharmacological activity of 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione (IM-3), a compound structurally related to the subject of this article. mdpi.comnih.gov In mouse models, IM-3 demonstrated efficacy in the acetic acid-induced writhing test by increasing the latency to the first writhe and reducing the number of writhes. mdpi.comnih.gov It also reduced paw licking time in the second phase of the formalin test, which is indicative of an anti-inflammatory-mediated analgesic effect. mdpi.com However, it did not show activity in the hot plate test, suggesting a peripheral rather than a central mechanism of action. mdpi.com

Another study on novel amide derivatives of imidazolidine-2,4-dione identified compounds with significant and long-lasting antinociceptive activity in the hot plate test, which is a model of acute thermal pain. mdpi.com This suggests that modifications to the core imidazolidine-2,4-dione structure can influence the mechanism and efficacy of its analgesic effects.

The table below summarizes the antinociceptive effects of 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione (IM-3) in different animal models.

| Pain Model | Effect of IM-3 |

| Acetic Acid-Induced Writhing Test | Increased latency and reduced number of writhes |

| Formalin Test (Second Phase) | Reduced paw licking time |

| Hot Plate Test | No significant effect |

Table 2: Antinociceptive Activity of a Structurally Related Compound

Enzyme Inhibition Profiles (e.g., Aldose Reductase, Autotaxin)

The imidazolidine-2,4-dione scaffold and its bioisosteres, such as thiazolidine-2,4-dione, have been explored as inhibitors of various enzymes implicated in disease pathogenesis.

Aldose Reductase Inhibition: Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes activated under hyperglycemic conditions and is linked to the development of diabetic complications. nih.govnih.govunipi.it Inhibition of aldose reductase is therefore a therapeutic target for preventing or mitigating these complications. nih.govunipi.it Studies on thiazolidine-2,4-dione and imidazo[2,1-b]thiazole derivatives have demonstrated their potential as aldose reductase inhibitors. nih.govnih.gov While specific data on this compound derivatives are limited, the structural similarities suggest that this class of compounds could also exhibit inhibitory activity against aldose reductase.

Autotaxin Inhibition: Autotaxin (ATX) is a secreted enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA), a signaling lipid involved in various physiological and pathological processes, including cancer progression and inflammation. nih.govmdpi.comnih.gov Consequently, inhibitors of autotaxin are being investigated as potential therapeutic agents. nih.govmdpi.com The development of small molecule inhibitors of autotaxin has included a diverse range of chemical scaffolds. mdpi.com While direct inhibition of autotaxin by this compound derivatives has not been extensively reported, the broad inhibitory potential of small heterocyclic molecules suggests that this is a plausible area for future investigation.

Photoprotective (UV-Filter) Properties

Derivatives of imidazolidine-2,4-dione have been investigated for their potential as organic ultraviolet (UV) filters in sunscreen formulations. mdpi.comnih.gov Excessive exposure to UV radiation is a primary cause of skin damage, including sunburn, premature aging, and skin cancer. UV filters work by absorbing, scattering, or reflecting UV radiation.

Research into 5-arylideneimidazolidine-2,4-dione derivatives has revealed promising photoprotective properties. mdpi.comnih.gov These compounds have been shown to absorb in both the UVA and UVB regions of the UV spectrum. The specific absorption characteristics and efficacy are influenced by the substituents on the imidazolidine (B613845) and phenyl rings. mdpi.com For instance, certain (Z)-5-((E)-3-phenylallylidene)imidazolidine-2,4-dione derivatives have been identified as potent UVA-filters, with absorption curves similar to that of avobenzone, a commonly used UVA filter. mdpi.com

The photostability of these compounds is also a critical factor for their use as UV filters. Studies have shown that the photostability of 5-arylideneimidazolidine-2,4-dione derivatives can be comparable to or even better than some commercially available UV filters. mdpi.com Although these studies have focused on 5-substituted derivatives, they highlight the potential of the core imidazolidine-2,4-dione structure as a chromophore for UV absorption. Further research is needed to determine the specific photoprotective properties of this compound derivatives.

The table below presents the UV protection parameters for selected 5-arylideneimidazolidine-2,4-dione derivatives.

| Compound | UVA Protection Factor (UVA PF) | In vitro Sun Protection Factor (SPF) |

| Diethyl 2,2′-((Z)-4-((E)-3-(4-methoxyphenyl)allylidene)-2,5-dioxoimidazolidine-1,3-diyl)diacetate (4g) | 6.83 ± 0.05 | - |

| Diethyl 2,2′-((Z)-4-(4-methoxybenzylidene)-2,5-dioxo-imidazolidine-1,3-diyl)diacetate (3b) | - | 3.07 ± 0.04 |

Table 3: Photoprotective Properties of Selected Imidazolidine-2,4-dione Derivatives nih.gov

Molecular Mechanism of Action Studies

Target Identification and Validation

Research into the imidazolidine-2,4-dione scaffold has identified several potential protein targets, suggesting that 3-(3-Aminophenyl)imidazolidine-2,4-dione may exert its effects through interaction with one or more of these pathways.

One of the key identified targets for imidazolidine-2,4-dione derivatives is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a critical negative regulator in both insulin (B600854) and leptin signaling pathways, making it a significant target for the development of therapeutics for type 2 diabetes and obesity. Studies have shown that certain imidazolidine-2,4-dione derivatives can act as selective inhibitors of PTP1B. This suggests a potential mechanism where the compound could modulate glucose metabolism and energy homeostasis.

Another area of investigation for this class of compounds is their potential as B-cell lymphoma-2 (Bcl-2) protein inhibitors . The Bcl-2 family of proteins are key regulators of apoptosis (programmed cell death), and their inhibition is a promising strategy in cancer therapy. Research has demonstrated that some imidazolidine-2,4-dione derivatives can exhibit inhibitory activity against anti-apoptotic Bcl-2 proteins, leading to antitumor effects.

Furthermore, molecular docking studies have explored the interaction of imidazolidine-2,4-dione derivatives with voltage-gated sodium channels . These channels are crucial for the generation and propagation of action potentials in excitable cells, and their modulation can have significant effects on neuronal and muscular function. This line of inquiry suggests potential applications in conditions related to neuronal hyperexcitability.

The diverse range of potential targets for the imidazolidine-2,4-dione scaffold highlights the need for further specific target identification and validation studies for this compound to elucidate its precise molecular interactions.

Ligand-Protein Interaction Analysis

The analysis of ligand-protein interactions is crucial for understanding the molecular basis of a compound's activity. For the imidazolidine-2,4-dione class of molecules, computational and experimental methods have been employed to characterize these interactions.

Molecular docking simulations have been instrumental in predicting the binding modes of imidazolidine-2,4-dione derivatives with their putative protein targets. For instance, in the context of PTP1B inhibition, docking studies have revealed that these compounds can fit into the active site of the enzyme. The interactions are often characterized by hydrogen bonding between the imidazolidine-2,4-dione core and key amino acid residues within the catalytic site of PTP1B. The specific substitutions on the phenyl ring of the imidazolidine-2,4-dione scaffold play a crucial role in determining the affinity and selectivity of this interaction.

Similarly, in studies related to Bcl-2 inhibition, molecular docking has been used to visualize the binding of imidazolidine-2,4-dione derivatives within the hydrophobic groove of Bcl-2 proteins. These interactions are critical for disrupting the protein-protein interactions that prevent apoptosis.

While these studies provide valuable theoretical models, experimental validation through techniques such as X-ray crystallography or NMR spectroscopy would be necessary to confirm the precise binding modes of this compound with its potential protein targets.

Pathway Modulation and Cellular Effects

The interaction of this compound with its molecular targets is expected to translate into the modulation of specific cellular pathways and resultant cellular effects. Based on the identified potential targets for the broader class of imidazolidine-2,4-diones, several downstream cellular consequences can be inferred.

If this compound acts as a PTP1B inhibitor , it would likely lead to the enhancement of insulin and leptin signaling pathways. This could result in increased glucose uptake in peripheral tissues, decreased hepatic glucose production, and improved insulin sensitivity.

As a potential Bcl-2 inhibitor , the compound could induce apoptosis in cancer cells. By blocking the anti-apoptotic function of Bcl-2, the compound would allow pro-apoptotic signals to prevail, leading to the activation of the caspase cascade and subsequent cell death. This would manifest as a cytotoxic effect on tumor cell lines.

Furthermore, the imidazolidine-2,4-dione scaffold has been associated with antimicrobial activity . While the exact mechanisms are often multifaceted, they can involve the disruption of essential cellular processes in bacteria and fungi. This could include interference with cell wall synthesis, nucleic acid replication, or protein synthesis.

The cellular effects of this compound are likely dependent on the specific cellular context and the expression levels of its molecular targets. Further cell-based assays are required to confirm these potential effects and to understand the concentration-dependent responses.

| Potential Target | Predicted Interaction | Potential Cellular Effect |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibition of enzymatic activity | Enhanced insulin and leptin signaling |

| B-cell lymphoma-2 (Bcl-2) | Disruption of anti-apoptotic function | Induction of apoptosis in cancer cells |

| Voltage-gated sodium channels | Modulation of channel activity | Alteration of neuronal excitability |

| Microbial enzymes/proteins | Inhibition of essential functions | Antimicrobial activity |

Computational Chemistry and Molecular Modeling Applications in 3 3 Aminophenyl Imidazolidine 2,4 Dione Research

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as an imidazolidine-2,4-dione derivative, might interact with a biological target, typically a protein or enzyme.

Prediction of Binding Modes and Affinities

Molecular docking simulations are crucial for visualizing the binding modes of imidazolidine-2,4-dione derivatives within the active site of a target protein. These simulations calculate the binding affinity, often expressed as a docking score or free energy of binding, which helps in ranking potential drug candidates. For instance, studies on various imidazolidine-2,4-dione analogs have successfully predicted their interactions with targets like the androgen receptor and anti-apoptotic Bcl-2 proteins. researchgate.netnih.gov The analysis of these docked poses reveals key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for the ligand's biological activity. researchgate.net

In a typical study, the carbonyl groups and N-H moieties of the imidazolidine-2,4-dione core are identified as forming critical hydrogen bonds with amino acid residues in the receptor's binding pocket. The phenyl group and its substituents, as would be the case for 3-(3-Aminophenyl)imidazolidine-2,4-dione, are analyzed for their fit and interactions within hydrophobic pockets of the target protein.

| Target Protein | Compound Class | Key Findings |

| Androgen Receptor | 5-substituted imidazolidine-2,4-dione | Docking studies supported biological evaluation by showing binding modes within the receptor. researchgate.net |

| Bcl-2 Proteins | Imidazolidine-2,4-dione derivatives | Design and synthesis were guided by docking simulations to predict inhibitory activities. nih.gov |

| PTP1B | Imidazolidine-2,4-dione derivatives | Molecular dynamics simulations were used to study the inhibitory mechanism at the molecular level, showing stabilization of the catalytic region. nih.gov |

Virtual Screening for Lead Identification

Virtual screening is a powerful computational strategy used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. springernature.com This method can be either structure-based (relying on the 3D structure of the target) or ligand-based (relying on the structure of known active compounds). nih.gov

For the imidazolidine-2,4-dione scaffold, structure-based virtual screening would involve docking millions of commercially or publicly available compounds against a target of interest. The top-scoring compounds, which exhibit favorable predicted binding energies and interaction patterns, are then selected for experimental testing. This approach significantly reduces the time and cost associated with high-throughput screening by prioritizing a smaller, more promising set of molecules. springernature.com Ligand-based virtual screening, on the other hand, could use a known active imidazolidine-2,4-dione derivative as a template to search for other compounds with similar shapes and chemical features, a process that doesn't require a known 3D structure of the target protein. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to describe the relationship between the chemical structure of a compound and its biological activity. These predictive models are fundamental in modern drug design. mdpi.com

Derivation and Validation of Predictive Models

In QSAR studies involving imidazolidine-2,4-dione derivatives, researchers have successfully developed robust models to predict their activity as, for example, protein tyrosine phosphatase 1B (PTP1B) inhibitors. nih.govbohrium.com The process involves calculating a set of molecular descriptors (physicochemical properties derived from the chemical structure) for a series of compounds with known activities. Statistical methods are then used to build an equation that correlates these descriptors with the biological activity. mdpi.com

Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used for 3D-QSAR. nih.govnih.gov These methods generate 3D fields around the molecules to represent their steric, electrostatic, and other properties, which are then used to build the predictive model. The reliability of these models is rigorously tested through internal and external validation procedures to ensure their predictive power. nih.gov

| Study Focus | QSAR Technique | Key Statistical Parameters |

| Imidazolidine-2,4-dione as PTP1B inhibitors | 3D-QSAR (CoMSIA) | q² = 0.777, r² = 0.999, r²pred = 0.836 nih.gov |

| Imidazolidine-2,4-dione as PTP1B inhibitors | 3D-QSAR (CoMFA) | q² = 0.543, r² = 0.998, r²pred = 0.754 nih.gov |

| Benzofuran/benzothiophene biphenyls as PTP1B inhibitors | 3D-QSAR (CoMFA) | r²cv = 0.615, r² = 0.842 nih.gov |

| Benzofuran/benzothiophene biphenyls as PTP1B inhibitors | 3D-QSAR (CoMSIA) | r²cv = 0.597, r² = 0.910 nih.gov |

Application of Machine Learning Approaches (e.g., Artificial Neural Networks, Multiple Linear Regression)

Modern QSAR studies increasingly employ machine learning algorithms to handle complex and non-linear relationships between molecular structure and activity. nih.govscielo.br For imidazolidine-2,4-dione derivatives, both Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) have been used to develop predictive QSAR models. bohrium.com

MLR is a statistical method used to model the linear relationship between a set of independent variables (molecular descriptors) and a dependent variable (biological activity). mdpi.com ANN, inspired by the structure of the human brain, is a more advanced machine learning tool capable of capturing highly complex and non-linear patterns in the data. bohrium.comresearchgate.net Studies have shown that for certain datasets of imidazolidine-2,4-dione derivatives, ANN models can exhibit superior predictive performance compared to traditional MLR methods. bohrium.comresearchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and geometry of molecules with high accuracy. iau.ir These calculations are fundamental to many other computational chemistry applications. In research on imidazolidine-2,4-dione and related structures, DFT is used to:

Optimize Molecular Geometry: Before performing molecular docking or QSAR studies, it is essential to have an accurate, low-energy 3D conformation of the molecule. DFT calculations are used to find this optimized geometry. iau.irnih.gov

Calculate Molecular Descriptors: Quantum mechanics can compute a wide range of electronic properties, such as orbital energies (HOMO/LUMO), atomic charges, and dipole moments. nih.gov These properties often serve as highly informative descriptors in the development of robust QSAR models. bohrium.comresearchgate.net

Elucidate Reaction Mechanisms and Stability: DFT can be used to calculate the relative energies of different molecular states, such as tautomers, to determine the most stable form of a compound under specific conditions. doaj.orgedu.krd

For example, the electronic properties of imidazolidine-2,4-dione derivatives have been calculated using the B3LYP hybrid functional with the 6-31G(d) basis set to provide descriptors for QSAR models. bohrium.comresearchgate.net Such calculations provide a deeper understanding of the intrinsic properties of the molecule that drive its biological activity.

Electronic Structure Analysis and Molecular Descriptors

The electronic structure of this compound and its analogs is frequently investigated using quantum mechanical methods such as Density Functional Theory (DFT). nih.govnih.gov These calculations provide a detailed picture of the electron distribution within the molecule and are used to determine a range of molecular descriptors.

Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For imidazolidine-2,4-dione derivatives, DFT calculations are employed to optimize ground state geometries and elucidate these electronic properties, which are fundamental to understanding their stability and potential interaction mechanisms. researchgate.net

Table 1: Common Quantum Chemical Descriptors and Their Significance

| Descriptor | Significance |

|---|---|

| HOMO Energy | Indicates electron-donating capability; higher energy suggests stronger donation. |

| LUMO Energy | Indicates electron-accepting capability; lower energy suggests stronger acceptance. |

| HOMO-LUMO Gap | Correlates with chemical stability and reactivity; a larger gap implies greater stability. |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution, identifying sites for electrophilic and nucleophilic attack. |

Conformational Analysis and Tautomeric Stability

The three-dimensional structure and potential isomeric forms of this compound are essential for understanding its behavior.

Tautomeric Stability: Imidazolidine-2,4-dione and its derivatives can theoretically exist in different tautomeric forms, most notably keto-enol tautomerism involving the carbonyl groups of the hydantoin (B18101) ring. Additionally, the presence of the aminophenyl group introduces the possibility of amine-imine tautomerism. DFT calculations can be used to determine the relative energies and thermodynamic stabilities of these potential tautomers. mdpi.com For the imidazolidine-2,4-dione scaffold, the diketo form is generally found to be the most stable tautomer. Computational studies comparing the energies of the thioacetamide (B46855) form and its iminothiol tautomer in related thioxoimidazolidine systems have confirmed the energetic preference for the thioamide structure, a finding supported by DFT–NMR analysis. mdpi.com

Crystallographic Analysis and Solid-State Characterization

X-ray crystallography provides definitive information on the solid-state structure of molecules, including bond lengths, bond angles, and the arrangement of molecules in a crystal lattice. While the specific crystal structure of this compound is not described in the reviewed literature, extensive research on its derivatives offers significant insight into the structural characteristics of this class of compounds.

Determination of Crystal Structures of Imidazolidine-2,4-dione Derivatives

The crystal structures of numerous imidazolidine-2,4-dione derivatives have been determined, revealing key structural features. For instance, the analysis of 3-Amino-5,5-diphenylimidazolidine-2,4-dione showed that it crystallizes in the monoclinic space group P2/n with two independent molecules in the asymmetric unit. nih.govresearchgate.net These independent molecules differ primarily in the dihedral angles between the phenyl rings and the central five-membered hydantoin ring. nih.govresearchgate.net Similarly, 3-Methyl-5,5-diphenylimidazolidine-2,4-dione features phenyl substituents inclined at significant angles to the imidazolidine (B613845) ring plane. researchgate.net The imidazolidine-2,4-dione ring itself is typically found to be nearly planar. nih.govresearchgate.net

Table 2: Representative Crystallographic Data for Imidazolidine-2,4-dione Derivatives

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |

|---|---|---|---|---|---|